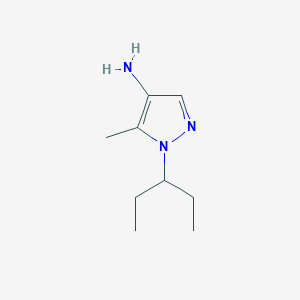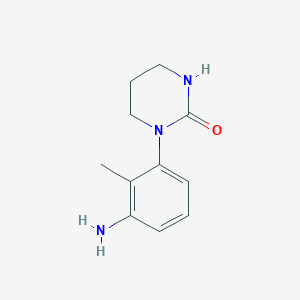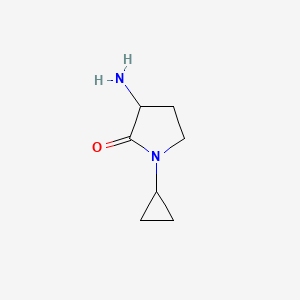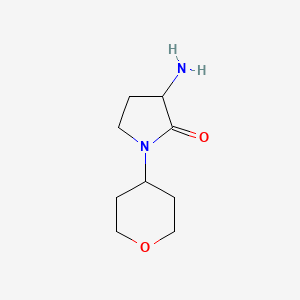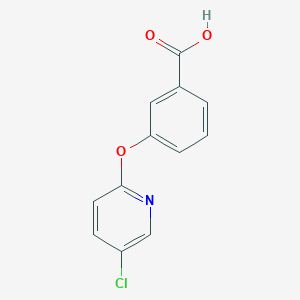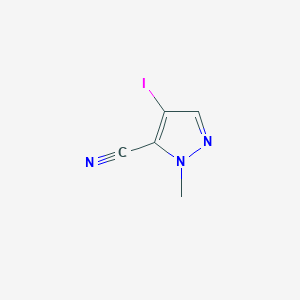
4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile
Overview
Description
“4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile” is a chemical compound with the CAS Number: 1354705-14-8 . It has a molecular weight of 233.01 and is typically in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H4IN3 . Its monoisotopic mass is 232.944977 Da .
Physical and Chemical Properties Analysis
“this compound” has a density of 2.1±0.1 g/cm3 . It has a boiling point of 335.1±27.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 57.8±3.0 kJ/mol . The flash point is 156.5±23.7 °C .
Scientific Research Applications
Corrosion Inhibition
Pyrazole derivatives, like 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile, have been explored for their effectiveness in inhibiting corrosion. For instance, studies involving pyranopyrazole derivatives demonstrated notable corrosion inhibition performance on mild steel in acidic environments. These compounds were observed to adhere to the Langmuir adsorption isotherm, indicating their potential as corrosion inhibitors (Yadav et al., 2016).
Antimicrobial Properties
Pyrazole derivatives, related to this compound, have been synthesized and tested for antimicrobial activities. The structural attributes of these compounds contribute to their effectiveness as antimicrobial agents, demonstrating their potential in medicinal chemistry and drug development (Al‐Azmi & Mahmoud, 2020).
Synthesis of Heterocyclic Compounds
Pyrazole-carbonitriles serve as vital precursors in the synthesis of various heterocyclic compounds. These derivatives are used as building blocks in synthetic organic chemistry, leading to the development of biologically significant molecules (Patel, 2017).
Catalyst in Organic Synthesis
Compounds like this compound can be employed in catalytic processes. For instance, they have been used in the preparation of pyrazole derivatives, showcasing their role in facilitating chemical reactions under milder and environmentally friendly conditions (Khazaei et al., 2021).
Research in Crystallography and Molecular Structure
The molecular structure and crystallography of pyrazole derivatives are areas of active research. Understanding the crystal and molecular structure of these compounds aids in the comprehension of their chemical properties and potential applications (Fathima et al., 2014).
Photophysical and Quantum Chemical Analysis
Pyrazole derivatives have been the subject of photophysical and quantum chemical analysis. The study of their spectral responses, especially when encapsulated in nanostructures like β-cyclodextrin, provides insights into their behavior in different mediums (Mati et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
4-iodo-2-methylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN3/c1-9-5(2-7)4(6)3-8-9/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBVBDZEWDWKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1526791.png)
![2-[3-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B1526793.png)
![[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B1526796.png)

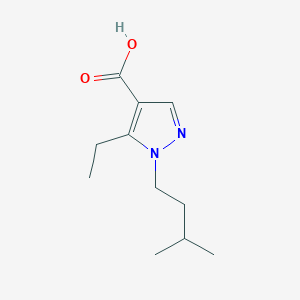
![[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol](/img/structure/B1526799.png)
